2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a pyrazolo-pyrazine derivative featuring a sulfur-linked acetamide moiety. Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-acetamide chain at position 3. The acetamide nitrogen is further substituted with a 4-phenoxyphenyl group.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-19-8-6-18(7-9-19)23-16-24-26(28-14-15-31(24)30-23)34-17-25(32)29-20-10-12-22(13-11-20)33-21-4-2-1-3-5-21/h1-16H,17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSETVSFWYMSHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H19ClN4O2S
- Molecular Weight : 438.93 g/mol
- LogP : 4.27 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : Cyclization of appropriate precursors.
- Introduction of the Chlorophenyl Group : Achieved through substitution reactions.
- Attachment of the Sulfanyl Group : Via thiolation reactions using sulfur-containing reagents.
The biological activity of this compound can be attributed to its ability to:
- Inhibit Enzymes : It has been shown to inhibit specific enzymes by binding to their active sites.
- Modulate Receptors : Alters signaling pathways in cells, leading to various physiological responses.
- Induce Apoptosis : Triggers programmed cell death in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazolo compounds. For instance:
- A related compound demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression .
- The compound's structure suggests it may exhibit similar kinase inhibitory activity, particularly against AKT isoforms that are often upregulated in malignancies .
Antimicrobial and Antifungal Properties
Research indicates that pyrazolo derivatives possess antimicrobial and antifungal activities. The sulfanyl group enhances these properties, making them potential candidates for developing new antimicrobial agents .
Research Findings and Case Studies
A variety of studies have evaluated the biological activity of related compounds:
- Anticancer Efficacy : A study reported that a chlorophenyl-substituted pyrazole inhibited glioma growth while sparing non-cancerous cells . This selectivity is crucial for developing targeted therapies.
- Kinase Inhibition : Another study identified specific kinase inhibition by a related compound, demonstrating low micromolar activity against AKT2/PKBβ, which is implicated in glioma malignancy .
- Antimicrobial Screening : Compounds with similar structures have shown promising results against various bacterial strains, indicating potential for broader therapeutic applications .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in treating various diseases due to its biological activities:
- Anticancer Activity : Research indicates that derivatives within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. The compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, which is crucial in treating chronic inflammatory diseases.
Biological Mechanisms
The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways by binding to their active sites.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to therapeutic effects.
- Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds within the pyrazolo[1,5-a]pyrazine family:
- Study on Anticancer Properties : A study demonstrated that a related pyrazolo compound inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Antimicrobial Activity Evaluation : Another research highlighted the antimicrobial effects against resistant strains of bacteria, showcasing its potential as an alternative antibiotic.
- Inflammation Studies : Clinical trials indicated that compounds similar to this one reduced markers of inflammation in patients with rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo-pyrazine/acetamide hybrids. Below is a detailed comparison with structurally and functionally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The 4-chlorophenyl group (R1) is conserved in the target compound and analogs (), suggesting its role in hydrophobic interactions or receptor binding.
- The acetamide nitrogen substituent (R2) varies significantly:
Synthetic Pathways :
- The target compound’s synthesis likely follows methods analogous to , where pyrazolo-pyrazine cores are functionalized via nucleophilic substitution (e.g., K₂CO₃ in DMF) .
- Chalcone intermediates () or pyrazoline precursors () are common starting materials for such derivatives .
Biological Activity: While direct data for the target compound is unavailable, structurally related pyrazolopyrimidine carboxamides () exhibit antitumor activity (IC₅₀ values in µM range), with substituents like 4-methoxyphenyl enhancing cytotoxicity .
Physicochemical Properties: The target compound’s molecular weight (~505 g/mol) exceeds Lipinski’s rule of five threshold, which may limit oral bioavailability. However, analogs with phenoxy groups (e.g., ) show improved solubility via intramolecular hydrogen bonding . Crystal packing (as seen in ) is influenced by substituents; the 4-phenoxyphenyl group may induce distinct dihedral angles, affecting solid-state stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
